
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is an organometallic compound that features a ruthenium center coordinated to a pentamethylcyclopentadiene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and precursor in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) typically involves the reaction of pentamethylcyclopentadiene with a ruthenium precursor. One common method is the reaction of pentamethylcyclopentadiene with ruthenium trichloride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadiene ligand is replaced by other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, carbonyls, and other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
科学的研究の応用
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) has numerous applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry:
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.
作用機序
The mechanism by which 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) exerts its effects involves the coordination of the ruthenium center to various substrates. The pentamethylcyclopentadiene ligand stabilizes the ruthenium center and facilitates its interaction with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing a reactive site for chemical transformations.
類似化合物との比較
Similar Compounds
Cyclopentadienylruthenium complexes: These compounds feature a cyclopentadienyl ligand instead of a pentamethylcyclopentadiene ligand.
Pentamethylcyclopentadienyliron complexes: These compounds have similar structures but contain iron instead of ruthenium.
Pentamethylcyclopentadienylcobalt complexes: These compounds contain cobalt and have similar coordination environments.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;ruthenium(4+) is unique due to the presence of the pentamethylcyclopentadiene ligand, which provides enhanced stability and reactivity compared to other cyclopentadienyl complexes. The ruthenium center also offers distinct electronic properties that make it particularly effective in catalytic applications.
特性
分子式 |
C20H30Ru+2 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(4+) |
InChI |
InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+4 |
InChIキー |
FDOBEWDEINSSIG-UHFFFAOYSA-N |
正規SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


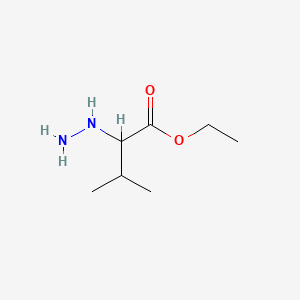
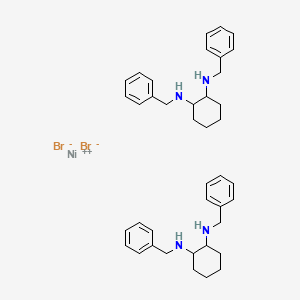
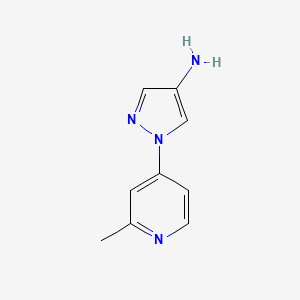
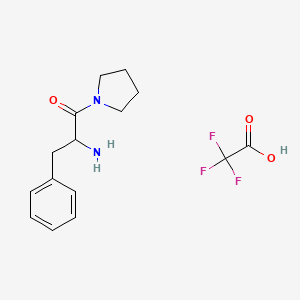
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
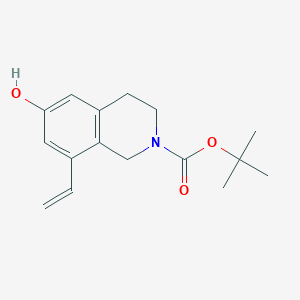
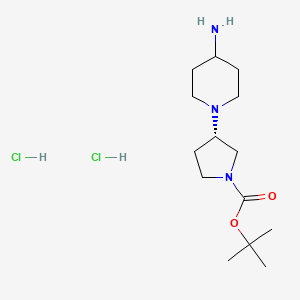

![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
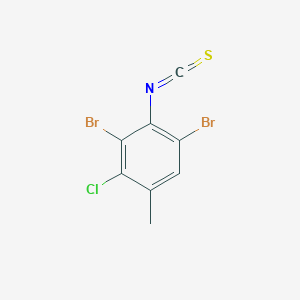
![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)

![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
